molecular formula C23H30N2O3 B160844 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid CAS No. 136471-32-4

2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid

Cat. No.: B160844
CAS No.: 136471-32-4
M. Wt: 382.5 g/mol
InChI Key: DZCIUYJBFWBQJD-UHFFFAOYSA-N
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Description

2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the quinoxaline family, known for their diverse biological activities and applications in medicinal chemistry. The presence of the furo ring fused to the quinoxaline core imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the furo ring. Key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Furo Ring Formation: The furo ring is introduced via cyclization reactions, often involving the use of dihydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, each with distinct functional groups introduced through the reactions mentioned above.

Scientific Research Applications

2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at different positions.

    Furoquinoxaline: Compounds with different substitutions on the furo ring.

Uniqueness

2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

136471-32-4

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,9-dimethyl-4,9a-dihydro-3aH-furo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H30N2O3/c1-13-18(19-20(27-13)25(5)16-9-7-6-8-15(16)24-19)21(26)28-17-12-14-10-11-23(17,4)22(14,2)3/h6-9,14,17,19-20,24H,10-12H2,1-5H3

InChI Key

DZCIUYJBFWBQJD-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C

Canonical SMILES

CC1=C(C2C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C

136471-32-4

Synonyms

2,9-dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid
encyclan

Origin of Product

United States

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